molecular formula C12H10O4 B3014028 Methyl 7-methyl-1-oxo-1h-isochromene-3-carboxylate CAS No. 951896-46-1

Methyl 7-methyl-1-oxo-1h-isochromene-3-carboxylate

Cat. No.: B3014028
CAS No.: 951896-46-1
M. Wt: 218.208
InChI Key: JNPQFKRKOQMRPF-UHFFFAOYSA-N
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Description

Methyl 7-methyl-1-oxo-1h-isochromene-3-carboxylate is an organic compound with the molecular formula C12H10O4. It belongs to the class of isochromenes, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methyl-1-oxo-1h-isochromene-3-carboxylate typically involves organic synthesis reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the isochromene ring structure . Specific details on the reaction conditions and reagents used can vary, but they often involve the use of catalysts and solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process is optimized for cost-effectiveness and efficiency, often involving automated systems and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-1-oxo-1h-isochromene-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to enhance reaction rates. The conditions can vary but often involve controlled temperatures and pressures to ensure optimal reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .

Scientific Research Applications

Methyl 7-methyl-1-oxo-1h-isochromene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of Methyl 7-methyl-1-oxo-1h-isochromene-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-methyl-1-oxo-1h-isochromene-3-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 7-methyl-1-oxoisochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-7-3-4-8-6-10(12(14)15-2)16-11(13)9(8)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPQFKRKOQMRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(OC2=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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